6-Chlorobenzo[C]isoxazole
Overview
Description
6-Chlorobenzo[C]isoxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position of the benzene ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[C]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[C]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isoxazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, ethanol).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted isoxazoles with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
6-Chlorobenzo[C]isoxazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[C]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isoxazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations within biological systems, resulting in active metabolites that contribute to its overall effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar structure but lacks the chlorine atom and the isoxazole ring.
Isoxazole: Contains the isoxazole ring but lacks the benzene ring and the chlorine atom.
Chlorobenzene: Contains the benzene ring with a chlorine atom but lacks the isoxazole ring.
Uniqueness
6-Chlorobenzo[C]isoxazole is unique due to the presence of both the chlorine atom and the isoxazole ring within its structure. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry, biological studies, and material science.
Properties
IUPAC Name |
6-chloro-2,1-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQUJINZKQUIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CON=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311425 | |
Record name | 6-Chloro-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14313-60-1 | |
Record name | 6-Chloro-2,1-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14313-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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